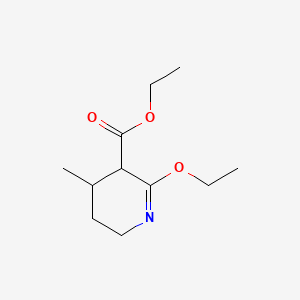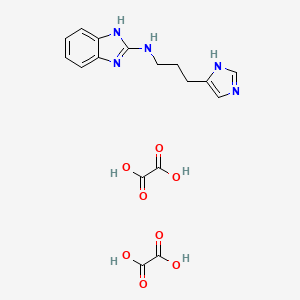
ROS 234 dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROS 234 dioxalate is a potent H3 antagonist . It has a limited blood-brain barrier permeability .
Molecular Structure Analysis
The molecular formula of this compound is C13H15N5.2C2H2O4 . The molecular weight is 421.37 . The chemical name is N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate .Physical And Chemical Properties Analysis
This compound is an off-white solid . It is soluble to 50 mM in water and to 50 mM in DMSO . It should be stored in a desiccated state at room temperature .科学的研究の応用
ROS, including hydrogen peroxide, are important in cellular processes like growth, differentiation, and death. Low concentrations of ROS may be beneficial, but higher amounts contribute to aging and diseases such as cancer and ischemia (Matés, Pérez-Gómez, & Núñez de Castro, 1999).
Oxidative stress, often caused by ROS, plays a critical role in gastrointestinal diseases, cardiovascular and neurodegenerative diseases, and cancer (Bhattacharyya, Chattopadhyay, Mitra, & Crowe, 2014).
The bioorthogonal reaction approach of boronate oxidation is used for studying hydrogen peroxide in living systems, indicating the importance of understanding ROS in biological research (Lippert, Van de Bittner, & Chang, 2011).
ROS-based nanomedicine has emerged as a field studying the role of ROS in regulating physiological functions and their therapeutic applications (Yang, Chen, & Shi, 2019).
In algae, ROS production under stress leads to the activation of antioxidant enzymes like superoxide dismutase and catalase (Mallick & Mohn, 2000).
Cerium oxide nanoparticles (nanoceria) have redox mimetic antioxidant properties, used in treating diseases caused by ROS (Lord, Berret, Singh, Vinu, & Karakoti, 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBCMILCFDKEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2H-Cyclopenta[b]furan-2-one, 3,3a,4,6a-tetrahydro-3-(hydroxymethylene)-, [3aS-(3Z,3aalpha,6aalpha)]-](/img/no-structure.png)


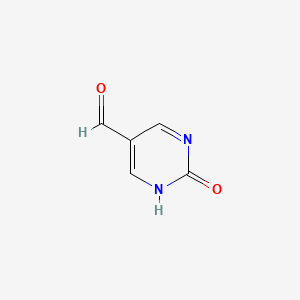
![Thiazolo[5,4-d]isothiazole](/img/structure/B575697.png)
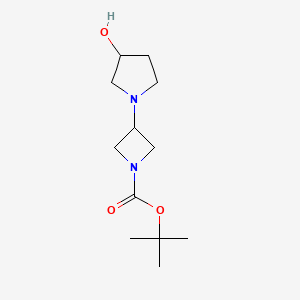
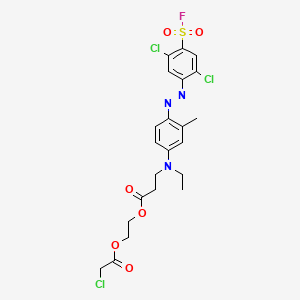
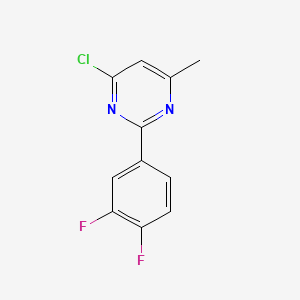
![1-(1,2-dimethyl-1H-benzo[d]imidazol-5-yl)-N-methylmethanamine](/img/structure/B575705.png)
